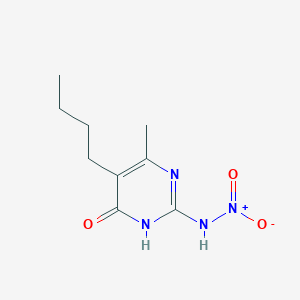![molecular formula C14H17N3O3 B3734036 6-(2-aminoethyl)-2-[(3-methoxyphenoxy)methyl]pyrimidin-4(3H)-one](/img/structure/B3734036.png)
6-(2-aminoethyl)-2-[(3-methoxyphenoxy)methyl]pyrimidin-4(3H)-one
Descripción general
Descripción
6-(2-aminoethyl)-2-[(3-methoxyphenoxy)methyl]pyrimidin-4(3H)-one, also known as AMPP, is a pyrimidine derivative that has been synthesized and studied for its potential use in scientific research. This compound has shown promising results in various studies, including its use as a tool for investigating the role of certain proteins in cellular processes. In
Mecanismo De Acción
6-(2-aminoethyl)-2-[(3-methoxyphenoxy)methyl]pyrimidin-4(3H)-one is believed to act as an inhibitor of certain protein kinases, including CK2 and Aurora A. By inhibiting these kinases, 6-(2-aminoethyl)-2-[(3-methoxyphenoxy)methyl]pyrimidin-4(3H)-one can disrupt cellular processes that are dependent on their activity, such as cell growth, proliferation, and division.
Biochemical and Physiological Effects:
Studies have shown that 6-(2-aminoethyl)-2-[(3-methoxyphenoxy)methyl]pyrimidin-4(3H)-one can have a variety of biochemical and physiological effects, depending on the specific protein kinase that is targeted. For example, inhibition of CK2 by 6-(2-aminoethyl)-2-[(3-methoxyphenoxy)methyl]pyrimidin-4(3H)-one has been shown to reduce cell proliferation and induce cell death in cancer cells. Inhibition of Aurora A by 6-(2-aminoethyl)-2-[(3-methoxyphenoxy)methyl]pyrimidin-4(3H)-one has been shown to disrupt the formation of the mitotic spindle, leading to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(2-aminoethyl)-2-[(3-methoxyphenoxy)methyl]pyrimidin-4(3H)-one has several advantages for use in lab experiments, including its specificity for certain protein kinases and its ability to disrupt cellular processes that are dependent on their activity. However, there are also limitations to the use of 6-(2-aminoethyl)-2-[(3-methoxyphenoxy)methyl]pyrimidin-4(3H)-one, including its potential toxicity and the need for careful dosing and monitoring.
Direcciones Futuras
There are several future directions for the study of 6-(2-aminoethyl)-2-[(3-methoxyphenoxy)methyl]pyrimidin-4(3H)-one and its potential use in scientific research. One area of interest is the development of more potent and specific inhibitors of CK2 and Aurora A, which could have therapeutic potential for the treatment of cancer and other diseases. Another area of interest is the use of 6-(2-aminoethyl)-2-[(3-methoxyphenoxy)methyl]pyrimidin-4(3H)-one as a tool for investigating the role of other protein kinases in cellular processes, which could lead to the development of new therapies for a variety of diseases.
Aplicaciones Científicas De Investigación
6-(2-aminoethyl)-2-[(3-methoxyphenoxy)methyl]pyrimidin-4(3H)-one has been used in various scientific research applications, including its use as a tool for investigating the role of certain proteins in cellular processes. For example, 6-(2-aminoethyl)-2-[(3-methoxyphenoxy)methyl]pyrimidin-4(3H)-one has been used to study the function of the protein kinase CK2, which is involved in cell growth and proliferation. 6-(2-aminoethyl)-2-[(3-methoxyphenoxy)methyl]pyrimidin-4(3H)-one has also been used to study the function of the protein kinase Aurora A, which is involved in cell division and the regulation of the cell cycle.
Propiedades
IUPAC Name |
4-(2-aminoethyl)-2-[(3-methoxyphenoxy)methyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-19-11-3-2-4-12(8-11)20-9-13-16-10(5-6-15)7-14(18)17-13/h2-4,7-8H,5-6,9,15H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIPPTCIKLLLEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2=NC(=CC(=O)N2)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-aminoethyl)-2-[(3-methoxyphenoxy)methyl]-1H-pyrimidin-6-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3733955.png)
![2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-ethylphenyl)propanamide](/img/structure/B3733979.png)
![2-[(5-chloro-2-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B3733996.png)
![4-fluoro-N-[(2,2,4,6-tetramethyl-1(2H)-quinolinyl)carbonothioyl]benzamide](/img/structure/B3734004.png)

![4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline](/img/structure/B3734009.png)

![5-[2-(cyclopentyloxy)phenyl]-1-(4-pyridinylmethyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B3734017.png)
![6-{1-[(3-chloro-6-methylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]piperidin-3-yl}pyrimidin-4(3H)-one](/img/structure/B3734029.png)
![5-(1,3-dimethyl-1H-pyrazol-5-yl)-1-(1-phenylethyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B3734030.png)
![3-(4-methoxyphenyl)-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B3734043.png)
![2-methyl-6-(1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}piperidin-3-yl)pyrimidin-4(3H)-one](/img/structure/B3734045.png)
![5-{[{[1-(2,4-difluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3734053.png)